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Compound of Interest

Compound Name: 1,3-Dimesitylimidazolium chloride

Cat. No.: B136462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

the nickel/IMes·HCl catalytic system in a variety of cross-coupling reactions. The use of nickel,

an earth-abundant and cost-effective metal, combined with the robust N-heterocyclic carbene

(NHC) ligand, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), offers a powerful

and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, which

are crucial transformations in pharmaceutical and materials science research.

Introduction to Nickel/IMes·HCl Catalysis
Nickel catalysis has emerged as a powerful alternative to traditional palladium-based systems

for cross-coupling reactions. Nickel catalysts can readily activate a broad range of

electrophiles, including challenging aryl chlorides and phenol derivatives. N-heterocyclic

carbenes (NHCs) have proven to be highly effective ligands for nickel, enhancing catalyst

stability and activity. IMes·HCl is a commercially available and air-stable precursor to the IMes

carbene, a bulky and electron-rich ligand that promotes efficient catalytic turnover in a variety of

nickel-catalyzed transformations. The in situ generation of the active Ni(0)-IMes complex from a

Ni(II) precatalyst and the IMes·HCl salt in the presence of a base is a common and convenient

strategy.
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The Nickel/IMes·HCl system has demonstrated efficacy in several key cross-coupling

reactions, including:

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between aryl/heteroaryl halides

and boronic acids.

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl/heteroaryl halides and

amines.

C-S Cross-Coupling: Formation of C-S bonds between aryl/heteroaryl halides and thiols.

C-H Arylation: Direct functionalization of C-H bonds with aryl halides.

While the IMes ligand is versatile, its efficacy can be substrate-dependent. For instance, in

some α-arylations of ketones, more sterically hindered NHC ligands have shown superior

performance. However, for the applications detailed below, the Ni/IMes·HCl system provides a

reliable and cost-effective solution.

Data Presentation
Table 1: Exemplar Quantitative Data for Ni/IMes·HCl
Catalyzed Cross-Coupling Reactions
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Note: The data presented are representative examples and yields can vary depending on the

specific substrates and reaction conditions.

Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g.,

nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be

anhydrous and degassed prior to use. IMes·HCl is an air-stable solid. Nickel precatalysts such

as Ni(COD)₂ are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of
an Aryl Chloride with an Arylboronic Acid
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This protocol describes a general procedure for the C-C bond formation between an aryl

chloride and an arylboronic acid.

Reagents:

Aryl chloride (1.0 mmol, 1.0 equiv)

Arylboronic acid (1.5 mmol, 1.5 equiv)

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.02 mmol, 2 mol%)

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (0.04 mmol, 4 mol%)

Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

Anhydrous toluene (5 mL)

Procedure:

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(COD)₂ (5.5 mg),

IMes·HCl (13.6 mg), and K₃PO₄ (636 mg) under an inert atmosphere.

Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.5 mmol).

Add anhydrous, degassed toluene (5 mL) via syringe.

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-

24 hours.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the

pad with additional ethyl acetate (3 x 10 mL).

Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired

biaryl product.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig
Amination of an Aryl Chloride with a Secondary Amine
This protocol outlines a general procedure for the C-N bond formation between an aryl chloride

and a secondary amine.

Reagents:

Aryl chloride (1.0 mmol, 1.0 equiv)

Secondary amine (1.2 mmol, 1.2 equiv)

Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (1.1 mg, 0.05 mmol, 5 mol%)

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (3.4 mg, 0.10 mmol, 10 mol%)

Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)

Anhydrous 1,4-dioxane (5 mL)

Procedure:

In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with NiCl₂·DME

(11 mg), IMes·HCl (34 mg), and NaOtBu (135 mg).

Add the aryl chloride (1.0 mmol).

Add anhydrous, degassed 1,4-dioxane (3 mL).

Add the secondary amine (1.2 mmol) via syringe, followed by an additional 2 mL of 1,4-

dioxane.

Seal the tube and remove it from the glovebox.

Heat the reaction mixture to 100 °C in an oil bath with stirring.
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Monitor the reaction by TLC or GC-MS until the starting aryl chloride is consumed (typically

12-24 hours).

Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and filter through a

plug of silica gel, eluting with additional diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography to yield the corresponding aryl

amine.

Protocol 3: Nickel-Catalyzed C-S Cross-Coupling of an
Aryl Iodide with a Thiol
This protocol provides a general method for the synthesis of aryl sulfides.

Reagents:

Aryl iodide (1.0 mmol, 1.0 equiv)

Thiol (1.2 mmol, 1.2 equiv)

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (13.8 mg, 0.05 mmol, 5 mol%)

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) (34 mg, 0.10 mmol, 10 mol%)

Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

Under an inert atmosphere, add Ni(COD)₂ (13.8 mg), IMes·HCl (34 mg), and K₂CO₃ (276

mg) to an oven-dried Schlenk tube containing a magnetic stir bar.

Add the aryl iodide (1.0 mmol).

Add anhydrous, degassed DMF (3 mL).
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Add the thiol (1.2 mmol) via syringe, followed by an additional 2 mL of DMF.

Seal the tube and heat the mixture to 80 °C with stirring.

Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24

hours.

After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract

with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purify the residue by flash column chromatography to afford the aryl sulfide product.
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Caption: General catalytic cycle for Ni/IMes cross-coupling.
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Typical Experimental Workflow
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Caption: Typical experimental workflow for Ni/IMes coupling.

To cite this document: BenchChem. [Application Notes and Protocols for Nickel-Catalyzed
Cross-Coupling with IMes·HCl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b136462#nickel-catalyzed-cross-coupling-with-imes-
hcl]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b136462?utm_src=pdf-body-img
https://www.benchchem.com/product/b136462#nickel-catalyzed-cross-coupling-with-imes-hcl
https://www.benchchem.com/product/b136462#nickel-catalyzed-cross-coupling-with-imes-hcl
https://www.benchchem.com/product/b136462#nickel-catalyzed-cross-coupling-with-imes-hcl
https://www.benchchem.com/product/b136462#nickel-catalyzed-cross-coupling-with-imes-hcl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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